N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1-benzofuran-3-carboxamide
Description
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1-benzofuran-3-carboxamide is a complex organic compound that features a benzofuran core, a cyclopentyl group, and an oxadiazole ring
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-16(14-11-24-15-6-2-1-5-13(14)15)21-19(9-3-4-10-19)18-20-17(25-22-18)12-7-8-12/h1-2,5-6,11-12H,3-4,7-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMERWZZQMIUOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NOC(=N2)C3CC3)NC(=O)C4=COC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1-benzofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core and the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . This reaction is carried out at ambient temperature and allows for the formation of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1-benzofuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1-benzofuran-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1-benzofuran-3-carboxamide is unique due to its combination of a benzofuran core and an oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
